3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperidine ring, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the amide intermediate.
Thioamide Formation: The final step involves the reaction of the amide intermediate with a thiol reagent, such as thiourea, under acidic conditions to form the desired carbamothioyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide
Uniqueness
3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21ClF3N3O2S |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H21ClF3N3O2S/c1-30-18-8-5-13(11-15(18)22)19(29)27-20(31)26-16-12-14(21(23,24)25)6-7-17(16)28-9-3-2-4-10-28/h5-8,11-12H,2-4,9-10H2,1H3,(H2,26,27,29,31) |
InChI Key |
PYHJHQHPXIUVHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)Cl |
Origin of Product |
United States |
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